5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, chloro, and hydroxyethyl makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxypyridine, followed by the introduction of the amino group through nucleophilic substitution. The hydroxyethyl group can be introduced via alkylation reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-4-one: Similar structure but with the hydroxyethyl group at a different position.
5-Amino-3-chloro-1-(2-methoxyethyl)pyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
5-Amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one: Similar structure but with a bromo group instead of chloro.
Uniqueness
The unique combination of functional groups in 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyethyl group offers additional sites for chemical modifications, enhancing its versatility in various applications.
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI Key |
MKALZASQALGMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.